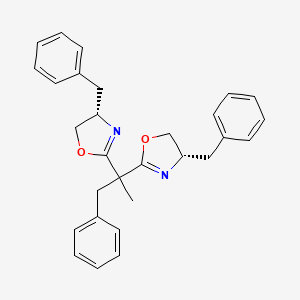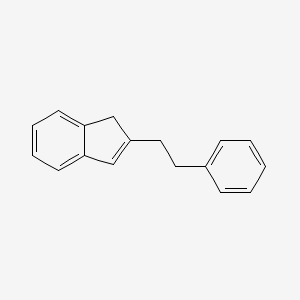
3-(Benzyloxy)-4-fluorophenylboronic acid pinacolester
Overview
Description
3-(Benzyloxy)-4-fluorophenylboronic acid pinacolester (3BFBP) is a synthetic compound that has been used in a variety of scientific research applications. It is a boronic acid pinacol ester, which is a type of organic compound that contains both a boronic acid and a pinacol ester group. 3BFBP has been studied extensively due to its unique properties, which make it a useful tool for scientists in a variety of fields.
Scientific Research Applications
Suzuki–Miyaura Coupling
This compound is used as a reagent in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
The compound is used in the protodeboronation of pinacol boronic esters . This process is a part of a formal anti-Markovnikov hydromethylation of alkenes . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Palladium-Catalyzed Cross-Coupling Reactions
The compound is used as a reagent in palladium-catalyzed cross-coupling reactions . These reactions are widely used in the synthesis of complex organic molecules.
Olefin Metathesis
The compound is also used in olefin metathesis , a popular method in synthetic chemistry for the selective redistribution of alkene double bonds.
Intermolecular Radical Additions
The compound is used in intermolecular radical additions , a type of reaction where a radical adds to a molecule to form a new compound.
Allylboration of Aldehydes
The compound is used in allylboration of aldehydes , a reaction that involves the addition of an allyl group to an aldehyde.
Synthesis of Chalcones Derivatives
The compound is used in the synthesis of chalcones derivatives . Chalcones derivatives have wide applications in pharmaceutical and medicinal chemistry .
8. Synthesis of Benzopyran-Annulated Pyrano [2,3-c]pyrazole Derivatives The compound is used in the synthesis of benzopyran-annulated pyrano [2,3-c]pyrazole derivatives . These derivatives have been found to exhibit antimicrobial, insecticidal, anti-inflammatory activities, and more .
Mechanism of Action
Target of Action
The primary targets of 3-(Benzyloxy)-4-fluorophenylboronic acid pinacolester, also known as 2-(3-(benzyloxy)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are organic compounds in chemical reactions. This compound is a boronic ester, which is a highly valuable building block in organic synthesis .
Mode of Action
The compound interacts with its targets through a process called protodeboronation . Protodeboronation is a reaction where the boron moiety in the boronic ester is removed.
Biochemical Pathways
The compound is involved in various biochemical pathways, including the Suzuki–Miyaura coupling . This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s important to note that boronic esters, in general, are usually bench stable, easy to purify, and often commercially available . These features make them attractive for chemical transformations.
Result of Action
The result of the compound’s action is the formation of new organic compounds through various chemical transformations. For instance, it has been used in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Action Environment
The action of the compound is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of some phenylboronic pinacolester compounds, which is a similar class of compounds, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .
properties
IUPAC Name |
2-(4-fluoro-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-10-11-16(21)17(12-15)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEFVCGSQYBEJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201137656 | |
| Record name | 1,3,2-Dioxaborolane, 2-[4-fluoro-3-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201137656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-4-fluorophenylboronic acid pinacolester | |
CAS RN |
2121515-23-7 | |
| Record name | 1,3,2-Dioxaborolane, 2-[4-fluoro-3-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-[4-fluoro-3-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201137656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,6-Bis-[1-(4-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6319328.png)






